2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Description
β-Ketoacid Group
The 5-oxo group positions the ketone at the β-carbon relative to the carboxylic acid, classifying the compound as a β-ketoacid. This arrangement enables keto-enol tautomerism, though the equilibrium strongly favors the keto form in nonpolar solvents. The acidic α-hydrogens (pKa ~3–4) adjacent to the ketone facilitate deprotonation, making the compound reactive in Claisen-like condensations.
Tert-Butyl Ester
The tert-butoxy group [(CH₃)₃CO–] is a bulky, electron-donating substituent that stabilizes the ester against hydrolysis compared to methyl or ethyl analogs. Its steric hindrance also slows nucleophilic attacks at the carbonyl carbon, a property exploited in kinetic-controlled syntheses.
Comparative Structural Relationships to Related β-Ketoacid Derivatives
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-8(12)6-7-11(4,5)9(13)14/h6-7H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHKGNABPMMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, also known as 5-[(2-methyl-2-propanyl)oxy]-5-oxopentanoic acid, has a molecular formula of \$$C9H{16}O_4\$$ and a molecular weight of 188.221 g/mol. It has a boiling point of approximately 295.0±23.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3.
Preparation Methods
Several methods can be employed to prepare this compound.
2.1. Reaction with tert-Butyl Alcohol
Glutaric anhydride can react with tert-butyl alcohol under specific conditions to yield 5-tert-butoxy-5-oxopentanoic acid.
Method 1: Using zinc(II) chloride as a catalyst
- Reaction Conditions: Zinc(II) chloride (4.77 mmol, 0.65 g) and glutaric anhydride (30.93 mmol, 3.53 g) are added to dried and freshly distilled tert-butyl alcohol (186 mmol, 17.8 mL) under an argon atmosphere.
- Procedure: The reaction mixture is stirred at 60°C overnight and then poured into a saturated aqueous solution of \$$NaHCO3\$$ (60 mL) and washed with \$$CH2Cl2\$$ (2x40 mL). The aqueous phase is acidified with concentrated \$$H2SO4\$$ (pH = 1) and extracted with \$$CH2Cl2\$$ (3 x 50 mL). The combined organic phases are washed with brine (15 mL), dried over \$$Na2SO_4\$$, and concentrated to give 5-tert-butoxy-5-oxopentanoic acid.
- Yield: 46%
- ¹H NMR (\$$CDCl_3\$$): \$$\delta = 1.45\$$ (s, 3H), 1.92 (m, 2H), 2.31 (t, J = 7.5 Hz, 2H), 2.42 (t, J = 7.5 Hz, 2H).
Method 2: Using DMAP and N-Hydroxysuccinimide
- Reaction Conditions: Glutaric anhydride (10 g, 87.6 mmol), N-hydroxysuccinimide (3 g, 2.1 mmol), 4-dimethylaminopyridine (1.07 g, 8.8 mmol), anhydrous tert-butanol (24 mL, 262 mmol), and triethylamine (3.6 mL, 25.8 mmol) in dry toluene.
- Procedure: The mixture is mixed at room temperature for 30 minutes and then boiled for 8 hours, and allowed to stand overnight at room temperature. The mixture is diluted with ethyl acetate (250 mL), washed with a 10% solution of citric acid (3×100 mL), then with a saturated salt solution (2×50 mL), and dried over anhydrous sodium sulfate, and the solvent is removed under vacuum. The product is isolated by flash chromatography on silica gel with an elution mixture of ethyl acetate-hexane (1:1).
- Yield: 27%
- [M+H]$$^+\$$: 187.49
Method 3: Using benzotriazol-1-ol and EDC
- Reaction Conditions: The starting carboxylic acid (4.4 g, 23.4 mmol) is dissolved in \$$CH2Cl2\$$ (100 mL). N,O-dimethylhydroxylamine hydrochloride (2.51 g, 25.7 mmol), 1-hydroxybenzotriazole hydrate (3.93 g, 25.7 mmol), diisopropylethylamine (9.0 mL, 51.7 mmol), and EDC hydrochloride (4.93 g, 25.7 mmol) are added sequentially to the reaction mixture.
- Procedure: The solution is allowed to stir at room temperature for 2 hours and then concentrated under vacuum to remove most of the \$$CH2Cl2\$$. The crude material is diluted with EtOAc (300 mL) and washed successively with 5% aqueous \$$NaHSO4\$$ (3x), 5% aqueous \$$NaHCO3\$$ (3x), and brine. The organic layer is dried over \$$MgSO_4\$$, filtered, and concentrated to afford the product.
- Yield: 95%
- ¹H NMR (300MHz, \$$CDCl_3\$$): \$$\delta\$$ 3.68 (s, 3H), 3.18 (s, 3H), 2.48 (t, J= 7.4 Hz, 2H), 2.30 (t, J = 7.4 Hz, 2H), 1.92 (m, 2H), 1.45 (s, 9H).
- $$^{13}C$$ NMR (75 MHz, \$$CDCl_3\$$): \$$\delta\$$ 174.0, 172.7, 80.2, 77.5, 61.3, 35.0, 32.3, 31.0, 28.2, 20.2.
- ESI-TOF-MS: [M+H]$$^+\$$ calculated 232.2, found 232.4.
Analytical Data
The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry.
3.1. NMR Spectroscopy
¹H NMR and ¹³C NMR are useful for confirming the structure of the synthesized compound.
3.2. Mass Spectrometry
Mass spectrometry, particularly ESI-TOF-MS, can be used to determine the molecular weight of the product and confirm its identity.
Table of Preparation Methods
| Method | Reaction Conditions | Yield |
|---|---|---|
| 1. With Zinc(II) Chloride | \$$ZnCl_2\$$, 60°C, Inert Atmosphere | 46% |
| 2. With DMAP and N-Hydroxysuccinimide | DMAP, N-Hydroxysuccinimide, Triethylamine, Toluene, 20°C or 115°C | 27% |
| 3. With Benzotriazol-1-ol and EDC | Benzotriazol-1-ol, EDC, N-Ethyl-N,N-Diisopropylamine, Dichloromethane, 20°C | 95% |
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols under acidic or basic conditions.
Reduction: Conversion of esters to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Esterification: DCC and DMAP in the presence of tert-butyl alcohol.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Esterification: Formation of this compound.
Hydrolysis: Formation of 2,2-Dimethylpentanedioic acid and tert-butyl alcohol.
Reduction: Formation of 2,2-Dimethylpentanediol.
Scientific Research Applications
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form esters . In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of carboxylic acids and alcohols . The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the reaction kinetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The tert-butoxy group at position 5 is a common feature in prodrugs and protective groups due to its stability and lipophilicity. Key comparisons include:
*Molecular weights calculated from molecular formulas.
†Estimated for C₁₂H₂₀O₅.
Key Observations :
- Lipophilicity : The tert-butoxy group enhances lipophilicity (logP ~2.5 estimated), similar to H-D-Glu-OtBu (logP ~1.8) , which may improve membrane permeability in drug design.
- Reactivity: Unlike amino acid derivatives (e.g., H-D-Glu-OtBu), the target compound lacks an amino group, limiting its use in peptide coupling but expanding utility in non-peptidic prodrugs .
Biological Activity
2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is an organic compound with a complex structure that includes a carboxylic acid group, a ketone, and an ether functional group. Its molecular formula is C_{11}H_{20}O_{4}, and it has a molecular weight of 231.29 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of functional groups that can influence its biological activity.
Chemical Structure
The compound features a pentanoic acid backbone with substituents that enhance its chemical properties. The unique combination of tert-butoxy and dimethylamino groups may offer distinct advantages in drug design and development.
Biological Activity
Research into the biological activity of this compound focuses on its interaction with metabolic enzymes and receptors involved in various physiological processes. The following sections summarize key findings regarding its biological activities.
Antitumoral Activity
Studies have shown that compounds with similar structures exhibit significant antitumoral effects. For instance, compounds analogous to this compound have demonstrated growth inhibition against various tumor cell lines through assays such as the MTT assay, indicating potential for cancer treatment applications.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial properties. Similar compounds have shown effectiveness against bacteria like Staphylococcus epidermidis, suggesting that this compound may possess similar antimicrobial capabilities .
Antioxidative Effects
Research indicates that structural analogs of this compound exhibit antioxidative activities, which may be beneficial in preventing oxidative stress-related diseases. These effects are attributed to the presence of specific functional groups that enhance electron donation capabilities .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Binding : Interaction with specific receptors can modulate signaling pathways that affect cell proliferation and apoptosis.
- Radical Scavenging : The antioxidative properties may arise from the ability to scavenge free radicals, thereby reducing cellular damage.
Comparative Analysis
A comparison of similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-tert-butoxy-5-oxopentanoic acid | C_{11}H_{20}O_{4} | Similar oxopentanoic structure; used in organic synthesis |
| (2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid | C_{12}H_{23}N_{1}O_{4} | Contains similar functional groups; potential pharmaceutical applications |
| 5-(tert-butoxy)-2-(t-butoxycarbonylamino)-5-oxopentanoic acid | C_{15}H_{27}N_{1}O_{4} | More complex structure; used in peptide synthesis |
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Antitumor Activity : A study published in the Bulletin of the Korean Chemical Society demonstrated that structurally similar compounds inhibited tumor cell growth effectively, providing a basis for further exploration into this compound's potential anticancer properties .
- Antimicrobial Efficacy Assessment : Research conducted on related compounds showed significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound could also exhibit similar effects .
- Oxidative Stress Studies : Investigations into antioxidative properties revealed that certain derivatives could reduce oxidative stress markers in cellular models, hinting at therapeutic applications in age-related diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding pentanoic acid derivative with tert-butyl alcohol under acidic catalysis. Cyclization reactions using catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) are effective for similar branched esters, as demonstrated in cyclization of 3-hydroxy acids to tetrahydropyran derivatives . Key steps include protecting the ketone group during esterification and optimizing reaction time/temperature to avoid side reactions.
Q. What safety precautions are required for handling this compound?
- Methodological Answer : Despite limited toxicological data, precautionary measures include:
- PPE : NIOSH/MSHA-approved respirators for dust/fume control, chemical-resistant gloves (nitrile or neoprene), and safety goggles .
- Engineering Controls : Mechanical ventilation (e.g., fume hoods) to minimize inhalation exposure .
- Storage : Store at 10–25°C in a dry, well-ventilated area away from strong oxidizers (e.g., peroxides), which may trigger decomposition .
Q. How can researchers characterize this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm ester/ketone functional groups and branching.
- Mass Spectrometry : High-resolution LC-MS or GC-MS to verify molecular ion peaks (expected m/z ~233.26 for [M+H]⁺) .
- Chromatography : HPLC with UV detection (e.g., 210–254 nm) to assess purity, referencing retention times against standards .
Advanced Research Questions
Q. How can conflicting stability data (e.g., decomposition under oxidative vs. inert conditions) be resolved?
- Methodological Answer : Conduct stress testing under controlled conditions:
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Oxidative Susceptibility : Expose the compound to controlled O₂ environments and monitor via FTIR for CO/CO₂ release .
- Incompatibility Studies : Test reactivity with common lab oxidizers (e.g., HNO₃, H₂O₂) using calorimetry to detect exothermic reactions .
Q. What analytical strategies detect trace decomposition products (e.g., NOx, CO) during storage?
- Methodological Answer :
- Headspace GC-MS : To identify volatile decomposition products like CO and nitrogen oxides .
- Ion Chromatography : Quantify nitrate/nitrite ions from NOx in aqueous extracts .
- Tandem MS/MS : Detect non-volatile degradation byproducts (e.g., oxidized esters) at ppm-level sensitivity .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for ester hydrolysis or ketone reduction using software like Gaussian or ORCA.
- Solvent Effects : Simulate polarity impacts on reaction pathways (e.g., tert-butyl ester stability in polar aprotic solvents) .
- QSPR Models : Corrate experimental reaction yields with molecular descriptors (e.g., logP, steric parameters) to predict optimal conditions .
Q. What strategies assess potential biological activity despite limited existing data?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like esterases or kinases.
- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability in liver microsomes .
- Structure-Activity Relationships (SAR) : Compare with structurally related compounds (e.g., 2-(1,3-dioxaindan-5-yl)-2-methylpropanal) known for biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
